molecular formula C14H19ClO9 B1313629 Acetochloro-beta-D-glucose CAS No. 4451-36-9

Acetochloro-beta-D-glucose

Cat. No. B1313629
CAS RN: 4451-36-9
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-RKQHYHRCSA-N
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Description

Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9 . It is also known by other names such as 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride . It has a molecular weight of 366.75 g/mol . This compound is used in various research applications .


Molecular Structure Analysis

The molecular structure of Acetochloro-beta-D-glucose includes an acetoxymethyl group and three acetyloxy groups attached to a six-membered chlorooxane ring . The compound’s IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate . The compound’s InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Acetochloro-beta-D-glucose has a molecular weight of 366.75 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Biosensor Development for Pesticide Detection

A significant application of Acetochloro-beta-D-glucose in scientific research is in the development of biosensors for detecting pesticides in food. A study conducted by Jin, Gong, and Zhou (2017) demonstrated the construction of a photoelectrochemical (PEC) biosensor activated by visible light, which utilizes the inhibitory effect of the pesticide acetochlor on glucose oxidase (GOx) activity. This biosensor employed an NH2-MIL-125(Ti)/TiO2 nanocomposite for immobilizing GOx, revealing a sensitive detection mechanism for acetochlor in vegetables and fruits. The decrease in photocurrent generated by the GOx/CS/NH2-MIL-125(Ti)/TiO2 nanocomposite in the presence of acetochlor directly correlates with the pesticide's concentration, showcasing a practical application for monitoring food safety (Dangqin Jin, Aiqin Gong, Hui Zhou, 2017).

Glucose Oxidase Production and Characterization

The production and characterization of glucose oxidase, an enzyme that catalyzes the oxidation of beta-D-glucose to gluconic acid while reducing molecular oxygen to hydrogen peroxide, have significant implications in biotechnological applications. Bankar et al. (2009) provided a comprehensive overview of the microbial production, recovery, purification, and application of glucose oxidase. This enzyme finds extensive use across chemical, pharmaceutical, food, beverage, and biotechnological industries, particularly in biosensor development. The review highlights the importance of glucose oxidase in the enzymatic biosensing of glucose, underpinning its broad applicability in industry and research (S. Bankar, Mahesh Bule, R. Singhal, L. Ananthanarayan, 2009).

Safety And Hazards

While specific safety and hazard information for Acetochloro-beta-D-glucose is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding inhalation and contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449861
Record name 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetochloro-beta-D-glucose

CAS RN

4451-36-9
Record name 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4451-36-9
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